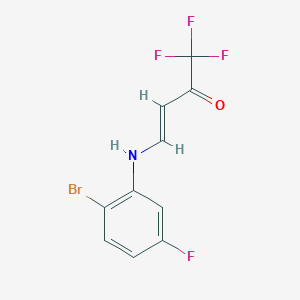
(e)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one: is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 2-bromo-5-fluoroaniline with trifluoroacetylacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing bromine or fluorine.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the synthesis of bioactive compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Utilized in the design of novel pharmaceuticals targeting specific biological pathways.
Industry:
- Applied in the development of specialty chemicals and advanced materials.
- Used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorophenyl acetic acid
- 2-Bromo-5-fluorophenylmethanamine
Comparison:
- 2-Bromo-5-fluorobenzyl alcohol: Similar in having bromine and fluorine atoms, but differs in the presence of a hydroxyl group instead of the trifluoromethyl and enone groups.
- 2-Bromo-5-fluorophenyl acetic acid: Contains a carboxylic acid group, making it more acidic and polar compared to the enone structure.
- 2-Bromo-5-fluorophenylmethanamine: Features an amine group, which can participate in different types of chemical reactions compared to the enone functionality.
Uniqueness: (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one stands out due to its trifluoromethyl group and enone structure, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H6BrF4NO |
|---|---|
Peso molecular |
312.06 g/mol |
Nombre IUPAC |
(E)-4-(2-bromo-5-fluoroanilino)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C10H6BrF4NO/c11-7-2-1-6(12)5-8(7)16-4-3-9(17)10(13,14)15/h1-5,16H/b4-3+ |
Clave InChI |
LCYMRIYBMFLXEV-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)N/C=C/C(=O)C(F)(F)F)Br |
SMILES canónico |
C1=CC(=C(C=C1F)NC=CC(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
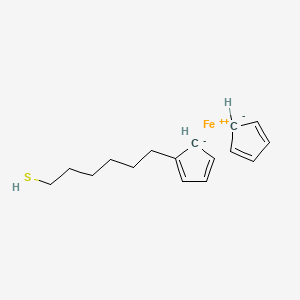
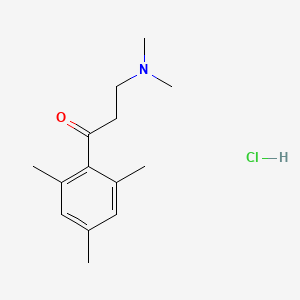
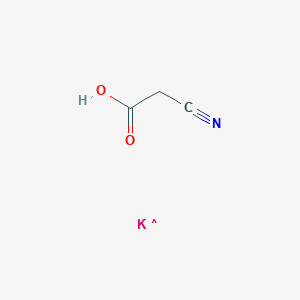
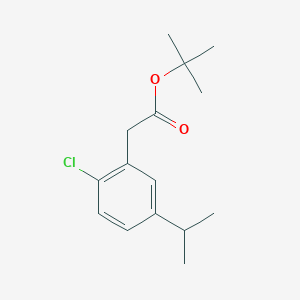
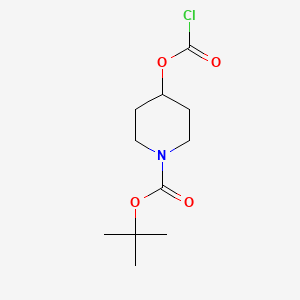
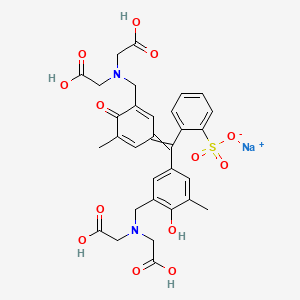

![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)

